2-amino-4H-3,1-benzoxazin-4-one
Overview
Description
2-amino-4H-3,1-benzoxazin-4-one is a heterocyclic compound . The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis
The molecular weight of 2-amino-4H-3,1-benzoxazin-4-one is 162.15 . The InChI code is1S/C8H6N2O2/c9-8-10-6-4-2-1-3-5(6)7(11)12-8/h1-4H,(H2,9,10)
. Chemical Reactions Analysis
The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine, which can convert the OH of the carboxylic acid group into a good living group .Physical And Chemical Properties Analysis
2-amino-4H-3,1-benzoxazin-4-one is a powder with a melting point of 200-202°C .Scientific Research Applications
Inhibition of C1r Serine Protease : 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of the C1r serine protease, an enzyme at the start of the complement cascade. This enzyme's inhibition is significant in studying Alzheimer's disease neuropathology, as complement activation by beta-amyloid may contribute majorly to it (Hays et al., 1998).
Allelochemicals in Agriculture : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including 2-amino-4H-3,1-benzoxazin-4-one, exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties are significant for agricultural applications, especially in crop protection and pest management (Macias et al., 2006).
Bioactivity and Ecological Role : The bioactivity of compounds in the 1,4-benzoxazin-3(4H)-one class has been extensively researched, highlighting their potential as natural herbicide models and pharmaceuticals. Their ecological role in chemical defense mechanisms of plants is also of interest (Macias et al., 2009).
Synthesis and Chemical Properties : Various studies have been conducted on the synthesis and reactions of 2-amino-4H-3,1-benzoxazin-4-one derivatives, exploring their structural, chemical, and physical properties. These studies contribute to a better understanding of the compound's potential applications in different fields, including medicinal chemistry and material science (Gütschow et al., 1998), (Pattarawarapan et al., 2016).
Potential in Drug Development : The structure of 2-amino-4H-3,1-benzoxazin-4-one lends itself to the development of various pharmaceuticals, particularly as inhibitors of serine proteases, which are crucial in numerous physiological processes. The modification and synthesis of related compounds show promise in drug discovery and development (Hedstrom et al., 1984).
Safety And Hazards
Future Directions
2-Amino-4H-3,1-benzoxazin-4-ones have been a subject of particular interest in medicinal chemistry, mainly because of their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases . Future research may focus on exploring their potential applications in the medical field.
properties
IUPAC Name |
2-amino-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8-10-6-4-2-1-3-5(6)7(11)12-8/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPXNAAEYOJYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431437 | |
Record name | 2-amino-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4H-3,1-benzoxazin-4-one | |
CAS RN |
15607-11-1 | |
Record name | 2-amino-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4H-3,1-benzoxazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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